N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
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Description
N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Heterocyclic Systems
Compounds related to N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide have been synthesized, focusing on creating heterocyclic systems with potential biological activities. These synthesis efforts involve complex reactions and are characterized by spectral data and elemental analysis (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Crystal Structures
Studies have been conducted to determine the crystal structures of related compounds, revealing insights into their molecular conformations. These studies involve analyzing the inclination angles between different molecular rings and investigating intramolecular hydrogen bonding (Subasri et al., 2017).
Biological Activities
Potential as Dual Inhibitors
Certain analogues of the compound have shown potential as dual inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, indicating possible applications in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antifolate Activities
Some related compounds have been designed as antifolates, targeting enzymes critical in nucleotide synthesis. This activity suggests potential applications in cancer treatment (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Antimicrobial and Antitubercular Activities
Derivatives of the compound have shown antimicrobial and antitubercular activities, indicating their potential use in developing new antibiotics or treatments for tuberculosis (Chandrashekaraiah et al., 2014).
Pharmacokinetic Properties
Computational studies have been conducted to predict the pharmacokinetic properties of related compounds, including absorption, distribution, metabolism, excretion, and toxicity. These studies are crucial for drug development (Mary, Pradhan, & James, 2022).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-10-11(2)25-15-14(10)16(23)21(3)17(20-15)24-9-13(22)19-8-12-5-4-6-18-7-12/h4-7H,8-9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBPEZYENWJHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CN=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.